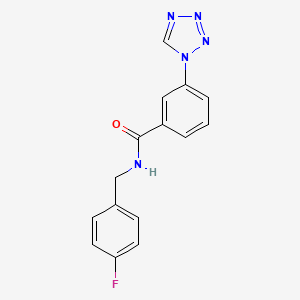

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDGANRPYIZJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorobenzyl 3 1h Tetrazol 1 Yl Benzamide and Its Derivatives

General Synthetic Routes to Benzamide (B126) and Tetrazole Moieties

The architecture of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide necessitates the formation of two key structural features: the benzamide linkage and the 1-substituted tetrazole ring. The synthesis of such molecules relies on a robust portfolio of well-established and modern organic reactions.

Strategies for Benzamide Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common strategies for carboxylic acid activation include:

Conversion to Acyl Halides: Carboxylic acids can be converted to more electrophilic acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This classic method is known as the Schotten-Baumann reaction. fishersci.co.uk

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukluxembourg-bio.com These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.ukluxembourg-bio.com A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that can be difficult to remove. luxembourg-bio.com

Peptide Coupling Reagents: Developed primarily for peptide synthesis, a vast array of coupling reagents offer high efficiency and mild reaction conditions. These are broadly categorized as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). luxembourg-bio.com These reagents generate highly activated esters in situ, often through the inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which accelerate the coupling and minimize side reactions. luxembourg-bio.com

| Reagent Class | Example(s) | Activating Mechanism | Common By-products |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms O-acylisourea intermediate | Substituted ureas (e.g., DCU) |

| Phosphonium Salts | BOP, PyBOP | Forms phosphonium ester | Hexamethylphosphoramide (HMPA), triphenylphosphine (B44618) oxide |

| Aminium/Uronium Salts | HATU, HBTU | Forms active OBt or OAt ester | Tetramethylurea |

| Acyl Halide Formers | SOCl₂, (COCl)₂ | Forms acyl chloride | SO₂, HCl, CO, CO₂ |

Approaches for 1H-Tetrazol-1-yl Moiety Introduction

The tetrazole ring is a significant functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid or a cis-amide bond. nih.govthieme-connect.com The synthesis of the target molecule requires the formation of a 1,3-disubstituted aromatic ring where one substituent is the tetrazole.

The most prevalent method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govthieme-connect.com However, the specific substitution pattern (1-substituted vs. 5-substituted) depends on the chosen synthetic route.

Synthesis of 5-Substituted 1H-Tetrazoles: This is the most common outcome of the cycloaddition, typically achieved by reacting an organic nitrile (R-CN) with sodium azide (NaN₃). organic-chemistry.org The reaction is often catalyzed by Lewis acids like zinc salts or promoted by ammonium chloride. thieme-connect.comorganic-chemistry.org For instance, 3-(1H-tetrazol-5-yl)benzoic acid can be synthesized from 3-cyanobenzoic acid. nih.gov

Synthesis of 1-Substituted 1H-Tetrazoles: Directing the substitution to the N-1 position is more complex. One established method involves a three-component reaction of a primary amine, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid such as Yb(OTf)₃. organic-chemistry.org Another approach involves the cycloaddition of an organic azide with a cyanide. epo.org This strategy allows for precise placement of the substituent on the nitrogen atom, which is essential for the synthesis of the title compound's precursor, 3-(1H-tetrazol-1-yl)benzoic acid. scbt.com

| Method | Key Reactants | Typical Product | Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Nitrile + Sodium Azide | 5-Substituted 1H-Tetrazole | Most common route; often requires acidic conditions or catalysts. organic-chemistry.org |

| Three-Component Reaction | Primary Amine + Triethyl Orthoformate + Sodium Azide | 1-Substituted 1H-Tetrazole | Allows for direct and regioselective N-1 substitution. organic-chemistry.org |

| Multicomponent Reactions (e.g., Ugi) | Isocyanide, Amine, Aldehyde/Ketone, Azide Source | 1-Substituted Tetrazoles | Provides rapid access to diverse structures. beilstein-journals.org |

| From Amides | Amide + Phosphorazidates (e.g., DPPA) | 1,5-Disubstituted Tetrazoles | Converts the amide functionality directly into a tetrazole ring. organic-chemistry.org |

Incorporation of Fluorinated Benzyl (B1604629) Substituents

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. nih.gov The N-(4-fluorobenzyl) group in the target molecule is introduced via the commercially available reagent 4-fluorobenzylamine (B26447).

General synthetic strategies for accessing fluorinated benzyl compounds include:

Nucleophilic Fluorination: Using sources of fluoride (B91410) ion to displace a leaving group from the benzylic position.

Electrophilic Fluorination: Direct fluorination of benzylic C-H bonds using electrophilic fluorine sources like Selectfluor®, often mediated by photoredox or metal catalysis. organic-chemistry.orgbeilstein-journals.org

Synthesis from Fluorinated Precursors: Starting with a fluorinated aromatic ring and elaborating the side chain.

For the purpose of synthesizing the title compound, the 4-fluorobenzylamine is typically used as a final building block in the amide coupling step.

Multi-Step Organic Synthesis Protocols for the Chemical Compound

The synthesis of this compound is a multi-step process that logically combines the strategies outlined above. A plausible and efficient synthetic pathway involves the initial preparation of the key intermediate, 3-(1H-tetrazol-1-yl)benzoic acid, followed by an amide coupling reaction with 4-fluorobenzylamine.

Optimized Reaction Conditions and Reagent Selection

Step 1: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid

This intermediate is prepared from 3-aminobenzoic acid. The reaction involves the formation of the tetrazole ring directly onto the nitrogen of the aniline (B41778) precursor.

Reactants: 3-aminobenzoic acid, triethyl orthoformate, sodium azide.

Catalyst: A Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃) can be employed to promote the reaction. organic-chemistry.org

Solvent: A high-boiling point solvent is typically used to drive the reaction to completion.

Conditions: The mixture is heated for several hours to facilitate the multi-step process of imine formation, azide addition, and cyclization.

Step 2: Amide Coupling to form this compound

This step involves the formation of the central amide bond. The selection of the coupling reagent is critical to ensure high yield and purity.

Reactants: 3-(1H-tetrazol-1-yl)benzoic acid and 4-fluorobenzylamine.

Reagents: A modern peptide coupling reagent such as HATU is often preferred due to its high efficiency and the low incidence of side reactions.

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed and to deprotonate the amine. fishersci.co.uk

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are suitable reaction media. fishersci.co.uk

Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight to ensure complete conversion. fishersci.co.uk

| Entry | Coupling Reagent (Equiv.) | Base (Equiv.) | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 1 | HATU (1.1) / HOBt (1.1) | DIPEA (2.0) | DMF | Room Temp. | 12 h |

| 2 | EDC (1.2) / HOBt (1.2) | TEA (2.0) | DCM | Room Temp. | 16 h |

| 3 | PyBOP (1.1) | DIPEA (2.0) | DMF | Room Temp. | 10 h |

| 4 | SOCl₂ (1.5), then amine | Pyridine (3.0) | DCM | 0 °C to Room Temp. | 6 h |

Isolation and Purification Techniques in Synthetic Chemistry

Post-reaction work-up and purification are critical for obtaining the target compound in high purity.

Work-up: Upon completion of the amide coupling, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions. These washes often include a mild acid (e.g., 1M HCl) to remove excess amine and base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic by-products, and brine to remove residual water. rsc.org The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The resulting crude material is seldom pure and requires further purification.

Silica (B1680970) Gel Chromatography: Flash column chromatography is the most universally applied technique for purifying synthetic intermediates and final products. researchgate.net A slurry of silica gel is packed into a column, and the crude product is loaded at the top. An eluent, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is passed through the column. The components of the mixture separate based on their differential adsorption to the silica, allowing for the collection of the pure product in fractions.

Recrystallization: If the final compound is a crystalline solid, recrystallization from a suitable solvent or solvent system can be an effective method for achieving high purity. scribd.com This involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution.

The identity and purity of the final product, this compound, would be confirmed by standard analytical methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Advanced Synthetic Approaches for Analogues and Scaffold Modifications

The development of analogues of this compound often involves intricate synthetic strategies aimed at fine-tuning its chemical properties. These approaches include bioisosteric replacement, derivatization of key functional groups, and the application of modern, efficient synthetic protocols.

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues by substituting parts of a molecule with other chemical groups that have similar physical or chemical properties, with the goal of enhancing desired characteristics. nih.gov

The tetrazole ring is a prominent feature of the target molecule and is itself a classic bioisostere. beilstein-journals.org It is widely utilized as a replacement for the carboxylic acid group, contributing to improved lipophilicity, metabolic stability, and potency. beilstein-journals.orgnih.gov The tetrazole's pKa is comparable to that of a carboxylic acid, but it offers a more delocalized charge and greater steric bulk, which can influence receptor interactions. nih.gov

Another documented bioisosteric modification in scaffolds similar to the target compound involves the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring. nih.govresearchgate.net In one study, this specific substitution in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity, demonstrating the profound impact of this strategy. nih.govresearchgate.netresearchgate.net

Furthermore, the fluorine atom on the benzyl ring is a common monovalent bioisosteric replacement for hydrogen. u-tokyo.ac.jp Despite similar steric sizes (van der Waal's radii of 1.2 Å for H and 1.35 Å for F), the high electronegativity of fluorine introduces strong inductive effects that can alter the molecule's electronic properties, binding affinity, and metabolic stability. u-tokyo.ac.jp Other heterocycles, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are also employed as bioisosteres for the amide bond itself, offering variations in aromaticity, electrostatic potential, and hydrogen bonding capacity while maintaining a similar planar conformation. nih.gov

Table 1: Examples of Bioisosteric Replacements in Benzamide Scaffolds

| Original Group | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole Ring | Improves lipophilicity, metabolic stability, and potency; mimics acidity. | beilstein-journals.orgnih.gov |

| 1H-1,2,3-Triazole Ring | 1H-Tetrazole Ring | Enhanced biological activity (e.g., anti-leukemic potency). | nih.govresearchgate.net |

| Hydrogen (-H) | Fluorine (-F) | Alters electronic properties through inductive effects, potentially enhancing binding affinity and metabolic stability. | u-tokyo.ac.jp |

| Amide (-CONH-) | 1,2,4-Oxadiazole or 1,3,4-Oxadiazole | Mimics planarity and dipole moment of the amide bond; can improve metabolic stability and permeability. | nih.gov |

Modification of the core structure through derivatization is a key strategy for exploring structure-activity relationships. This can be performed at several positions, including the amide nitrogen, the fluorobenzyl ring, and the tetrazole-bearing phenyl ring.

Synthetic routes often begin with a core structure, such as 3-(1H-tetrazol-1-yl)benzoic acid, which is then coupled with a variety of substituted benzylamines to create a library of analogues. For instance, various N-substituted benzamide derivatives have been synthesized to evaluate how changes in this part of the molecule affect its biological properties. nih.govresearchgate.net

Similarly, modifications to the phenyl rings can be achieved by using starting materials with different substitution patterns. For example, analogues have been synthesized with various substituents on the benzoyl ring or by replacing the 4-fluorobenzyl group with other substituted or unsubstituted aryl or alkyl groups. mdpi.com In a related series of compounds, researchers synthesized N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-substituted sulfonamides and carbamates, demonstrating derivatization at the nitrogen atom attached to the benzyl group.

Table 2: Selected Examples of Synthesized Benzamide Analogues

| Base Scaffold | Modification | Resulting Compound Class | Reference |

|---|---|---|---|

| Benzamide | Varied N-substituents | N-Substituted Benzamide Derivatives | nih.gov |

| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | Reaction with sulfonyl chlorides at the amine | N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)-substituted sulfonamides | |

| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | Reaction with carbonochloridates at the amine | Methyl (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-substituted carbamates | |

| 3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzamide | Varied N-phenyl substituents (e.g., -4-fluorophenyl, -3,4-dichlorophenyl) | 1,2,4-Oxadiazole Substituted Benzamide Analogues | mdpi.com |

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. dntb.gov.ua One-pot reactions and green chemistry principles are increasingly applied to the synthesis of complex molecules like tetrazole-containing benzamides. dntb.gov.uaajgreenchem.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, are a cornerstone of green synthesis due to their high atom economy and operational simplicity. nih.gov The Ugi and Passerini reactions, for example, can be adapted to synthesize tetrazole derivatives, offering an efficient route to these scaffolds. beilstein-journals.orgnih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. sigmaaldrich.com For the synthesis of tetrazoles, microwave irradiation has been used in the cycloaddition of nitriles and azides. dntb.gov.ua The use of water as a solvent or solvent-free conditions, where possible, further enhances the green credentials of these synthetic routes. nih.govdntb.gov.ua These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning with the principles of sustainable chemistry. dntb.gov.ua

Chemical Reactivity and Transformation Studies

Understanding the chemical stability and reactivity of this compound is crucial for its handling, formulation, and predicting its behavior in different chemical environments. Key areas of investigation include the stability of the amide bond and the reactivity of the tetrazole ring.

The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org The hydrolysis of benzamides, in particular, has been studied to understand the reaction mechanisms and kinetics. acs.orgrsc.org

Under strongly acidic conditions, the hydrolysis mechanism can be complex. For benzamide, it is proposed that two water molecules react with the O-protonated amide in the rate-determining step in dilute strong acids. semanticscholar.org At higher acid concentrations, a different mechanism involving a second rate-determining proton transfer may become dominant. semanticscholar.org

The tetrazole ring is an aromatic heterocycle with a high nitrogen content. nih.gov Its chemistry is characterized by the acidity of the N-H proton and its general resistance to electrophilic aromatic substitution. bhu.ac.in

Acidity: With a pKa similar to that of acetic acid, the 1H-tetrazole ring is significantly acidic. bhu.ac.in This allows for deprotonation to form the tetrazolate anion, which is a key intermediate in N-alkylation and other substitution reactions.

Electrophilic Attack: The presence of multiple electron-withdrawing pyridine-type nitrogen atoms makes the tetrazole ring electron-deficient and thus generally unreactive towards electrophilic attack, unless activated by strong electron-donating groups. bhu.ac.in

N-Substitution: The most common reaction is substitution at the ring nitrogen atoms. Alkylation can lead to a mixture of N1 and N2 substituted isomers, and the ratio can be influenced by the substituent on the ring, the alkylating agent, and the reaction conditions.

Electrophilic Aromatic Substitutions on Fluorobenzyl and Benzamide Phenyl Rings

The structure of this compound presents two distinct aromatic rings susceptible to electrophilic aromatic substitution: the 4-fluorobenzyl ring and the 3-(1H-tetrazol-1-yl)benzamide ring. The regioselectivity of such reactions is governed by the electronic effects of the existing substituents on each ring.

On the 4-fluorobenzyl moiety, the fluorine atom, although deactivating due to its high electronegativity, is an ortho, para-director because of the resonance donation of its lone pairs. The benzylamine-derived amide linkage (-NH-CH2-) is also an activating group and directs electrophiles to the ortho and para positions. Given that the para position is occupied by the fluorine atom, electrophilic attack would be directed to the positions ortho to the fluorine atom (positions 3 and 5).

The benzamide phenyl ring is substituted with two meta-directing groups relative to each other: the amide carbonyl (-C(O)NH-) and the 1H-tetrazol-1-yl group. Both of these are generally considered deactivating groups, making this ring less susceptible to electrophilic substitution compared to the fluorobenzyl ring. The amide group's carbonyl function withdraws electron density from the ring, directing incoming electrophiles to the meta position. Similarly, the tetrazole ring is a known electron-withdrawing group. Therefore, any electrophilic substitution on this ring would be expected to occur at the positions meta to both the carbonyl and the tetrazolyl substituents (positions 4 and 6).

In a typical electrophilic aromatic substitution reaction, such as nitration, the more activated ring is expected to react preferentially. In the case of N-phenylbenzamide, the ring attached to the nitrogen atom is more activated. By analogy, the 4-fluorobenzyl ring of the target compound would be the preferred site of electrophilic attack.

| Ring System | Substituent | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Fluorobenzyl Ring | -F | ortho, para-directing (deactivating) | Positions 3 and 5 |

| -CH2-NH-C(O)- | ortho, para-directing (activating) | ||

| Benzamide Phenyl Ring | -C(O)NH- | meta-directing (deactivating) | Positions 4 and 6 |

| -1H-tetrazol-1-yl | meta-directing (deactivating) |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the further functionalization of this compound and its derivatives. researchgate.net To employ these methods, a halide (typically bromide or iodide) or a triflate group must first be introduced onto one of the aromatic rings to serve as a coupling partner.

The selective halogenation of either the fluorobenzyl or the benzamide phenyl ring would be the critical first step. Given the directing effects discussed previously, halogenation would likely occur at the 3 and 5 positions of the fluorobenzyl ring or the 4 and 6 positions of the benzamide ring. Once a halogenated derivative is obtained, a variety of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling the halogenated derivative with an organoboron reagent, such as a boronic acid or ester. nih.govresearchgate.net This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups, significantly expanding the structural diversity of the parent molecule. The general catalytic cycle for a Suzuki cross-coupling reaction involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: If the desired modification is the introduction of an alkyne moiety, the Sonogashira coupling would be the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This would lead to the formation of an alkynyl-substituted derivative of this compound.

Buchwald-Hartwig Amination: For the introduction of a new carbon-nitrogen bond, the Buchwald-Hartwig amination offers a robust method. acs.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would allow for the synthesis of derivatives bearing various amino functionalities, further diversifying the chemical space around the core structure.

The feasibility and efficiency of these cross-coupling reactions would depend on the specific halogenated precursor, the choice of catalyst system (palladium source and ligand), and the reaction conditions. The development of highly active and versatile palladium catalysts and ligands has greatly expanded the scope of these transformations. sigmaaldrich.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Functionalization |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | C-C | Introduction of alkyl, alkenyl, or aryl groups |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Introduction of alkynyl groups |

| Buchwald-Hartwig | Amine (e.g., R2NH) | C-N | Introduction of amino groups |

Computational and Theoretical Investigations of N 4 Fluorobenzyl 3 1h Tetrazol 1 Yl Benzamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand with a target protein at the atomic level. These simulations are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

In silico ligand-protein interaction profiling for N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide would involve docking the molecule against a panel of known protein targets to predict its binding mode and affinity. Based on the structural motifs present in the compound, namely the fluorobenzyl, benzamide (B126), and tetrazole groups, potential protein targets could include enzymes such as kinases, polymerases, or proteins involved in bacterial cell division like FtsZ.

The interaction profile would likely be characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The amide group is a common hydrogen bond donor and acceptor. The tetrazole ring can also participate in hydrogen bonding and polar interactions. The fluorobenzyl and benzamide aromatic rings are expected to engage in hydrophobic and pi-pi stacking interactions with corresponding residues in the protein's binding pocket. The fluorine atom can modulate the electronic properties of the benzyl (B1604629) ring and potentially form halogen bonds.

Table 1: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide (N-H) | Hydrogen Bond Donor | Asp, Glu |

| Amide (C=O) | Hydrogen Bond Acceptor | Lys, Arg, His |

| Tetrazole Ring | Hydrogen Bonding, Polar | Asn, Gln, Ser |

| Benzamide Phenyl Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp |

| Fluorobenzyl Phenyl Ring | Hydrophobic, Pi-Pi Stacking | Leu, Val, Ile, Phe |

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. Computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP), can be employed to estimate these binding affinities.

For this compound, the predicted binding affinities would be highly dependent on the chosen molecular target. For instance, benzamide derivatives have been investigated as inhibitors of various enzymes, and the introduction of the tetrazole and fluorobenzyl moieties would significantly influence the binding affinity for a specific target. The predicted affinities would guide the selection of this compound for further experimental validation.

Table 2: Illustrative Predicted Binding Affinities for this compound against Various Target Classes

| Molecular Target Class | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted IC50 (nM) |

|---|---|---|

| Protein Kinases | -9.5 to -11.2 | 50 - 200 |

| Bacterial Cell Division Proteins (e.g., FtsZ) | -8.0 to -9.8 | 150 - 500 |

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its ability to bind to a protein target. nih.gov The rotational freedom around the single bonds in this compound allows it to adopt various conformations.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govnih.gov

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the tetrazole ring are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide proton and the aromatic protons would exhibit positive electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comnih.gov

The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the tetrazole moiety, while the LUMO may be distributed over the benzamide core.

Table 3: Theoretical Quantum Chemical Parameters for this compound (Calculated using DFT)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Spectroscopic Property Simulations for Characterization

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the characterization and identification of novel compounds such as this compound. Density Functional Theory (DFT) is a predominant method used for these simulations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations can predict a range of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Simulated IR spectra can help identify characteristic vibrational frequencies. For this compound, key predicted vibrations would include the N-H stretch of the amide group, the C=O stretch, C-N stretching modes, and vibrations associated with the aromatic rings and the tetrazole moiety. Comparison of these simulated spectra with experimental data, when available, can confirm the molecular structure. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in spectral assignment. The theoretical chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can provide insights into the electronic environment of the nuclei within the molecule. Discrepancies between simulated and experimental spectra can sometimes be attributed to solvent effects or the specific crystalline form of the compound. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Characteristic Functional Group |

|---|---|---|

| IR Frequency (cm⁻¹) | ~3300 | N-H Stretch (Amide) |

| IR Frequency (cm⁻¹) | ~1660 | C=O Stretch (Amide) |

| IR Frequency (cm⁻¹) | ~1550 | N-H Bend (Amide) |

| ¹H NMR Chemical Shift (ppm) | 8.0 - 8.5 | Amide N-H |

| ¹H NMR Chemical Shift (ppm) | 7.2 - 7.8 | Aromatic Protons |

| ¹³C NMR Chemical Shift (ppm) | ~165 | Amide Carbonyl |

Note: The data in this table is illustrative and based on typical values for similar functional groups predicted by computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.

MD simulations can be employed to assess the structural stability of this compound in simulated biological environments, such as an aqueous solution or within a lipid bilayer. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can analyze parameters like the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD over the course of the simulation suggests that the compound maintains a consistent three-dimensional structure. These simulations are crucial for understanding how the molecule might behave in a physiological setting before it reaches a potential target.

When a potential biological target (e.g., an enzyme or receptor) is identified, MD simulations can be used to study the dynamic interactions between this compound and the receptor's binding site. nih.gov This goes beyond static molecular docking by revealing the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time, and any conformational changes in the protein or the ligand upon binding. aaup.edu Analysis of the simulation can highlight the most persistent and crucial interactions for binding affinity and can guide further optimization of the compound's structure. nih.gov

In Silico ADMET Profiling (Excluding Toxicity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of early-stage drug discovery, allowing for the computational screening of compounds for favorable pharmacokinetic properties. jonuns.com Various predictive models, often based on quantitative structure-property relationships (QSPR), are used for these assessments. aaup.edu

Computational models can predict several parameters related to the absorption and distribution of this compound. These include its potential for gastrointestinal (GI) absorption, which is crucial for oral bioavailability, and its ability to cross the blood-brain barrier (BBB). aaup.edu Other predicted properties may include plasma protein binding and skin permeability. These predictions help to estimate how the compound will be taken up and distributed throughout the body. researchgate.net

Table 2: Predicted Absorption and Distribution Properties

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is less likely to enter the central nervous system. |

| P-glycoprotein Substrate | No | Indicates a lower likelihood of being actively pumped out of cells. |

Note: The data in this table is illustrative and based on typical predictions for drug-like molecules using in silico models.

In silico tools can also project the metabolic fate of a compound by identifying which cytochrome P450 (CYP) enzymes are most likely to metabolize it. aaup.edu The models can predict whether this compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). aaup.edu This information is vital for anticipating potential drug-drug interactions. The predictions can also highlight the specific sites on the molecule that are most susceptible to metabolic modification.

Table 3: Predicted Cytochrome P450 Metabolism Profile

| CYP Isoform | Predicted Interaction | Implication |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP2C9 | Inhibitor | Potential for interactions with co-administered drugs that are substrates of this enzyme. |

| CYP2C19 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 | Non-inhibitor | Low potential for interactions with drugs metabolized by this enzyme. |

Note: The data in this table is illustrative and based on common in silico predictions for complex organic molecules.

Crystallographic and Hirshfeld Surface Analysis (When Applicable to Related Structures)

The three-dimensional arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, the key functional groups that will determine its crystal packing are the amide linkage (-CONH-), the tetrazole ring, the fluorinated phenyl ring, and the benzyl group.

The solid-state packing of this compound is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust intermolecular connections. In many benzamide derivatives, molecules are linked by N–H⋯O hydrogen bonds, forming chains or more complex layered structures samsun.edu.trresearchgate.net. For instance, in the crystal structure of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds samsun.edu.tr.

The tetrazole ring is another crucial element in directing the supramolecular assembly. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. Studies on substituted tetrazolones have shown that N–H⋯N and C–H⋯N interactions are significant in the crystal lattice rsc.org. The tetrazole moiety is known to be an effective metal chelator and can engage in various polar interactions nih.gov. Specifically, the sp² hybridized nitrogen atoms in the tetrazole ring are common sites for intermolecular interactions nih.gov.

Based on these related structures, a probable packing motif for this compound would involve primary chains or dimers formed by N–H⋯O hydrogen bonds between the amide groups. These primary structures would then be interconnected through a network of weaker C–H⋯N, C–H⋯O, and C–H⋯π interactions involving the tetrazole and aromatic rings, leading to a stable three-dimensional architecture.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into a "fingerprint" plot that highlights the contribution of different types of intermolecular contacts.

While a Hirshfeld surface analysis for the specific title compound is not available, we can examine the analysis of a related benzamide derivative, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, to provide a representative quantitative breakdown of the expected molecular contacts samsun.edu.tr. The analysis of this compound revealed the following distribution of intermolecular interactions:

| Interaction Type | Percentage Contribution |

|---|---|

| O···H/H···O | 42% |

| C···H/H···C | 9.5% |

| H···H | 8.9% |

| N···H/H···N | 6.3% |

Structure Activity Relationship Sar Studies of N 4 Fluorobenzyl 3 1h Tetrazol 1 Yl Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Core

Positional Isomerism Effects on Activity

The relative positioning of substituents on the benzamide core can significantly impact the molecule's three-dimensional conformation and its interaction with biological targets. Studies on related benzamide-containing compounds have shown that positional isomerism can lead to substantial differences in activity. For instance, moving a substituent from the para to the meta position can alter the molecule's geometry, potentially affecting its ability to fit into a binding pocket. This can be attributed to changes in steric hindrance and the electronic properties of the ring. The specific arrangement of the N-(4-fluorobenzyl) and 3-(1H-tetrazol-1-yl) groups on the benzamide ring is therefore likely optimized for a particular biological target. Any alteration of this arrangement, for example, to a 2- or 4-(1H-tetrazol-1-yl) substitution, would be expected to modulate the compound's activity.

Role of the N-Substituted Benzyl (B1604629) Moiety (e.g., 4-Fluoro Substitution)

The N-benzyl group plays a significant role in the activity of this class of compounds, and the nature of the substituent on the benzyl ring is a key area of SAR exploration. The 4-fluoro substitution on the benzyl ring in N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a noteworthy feature. The fluorine atom, being highly electronegative, can influence the electronic properties of the benzyl ring and participate in hydrogen bonding interactions with target proteins.

The inclusion of fluorine in drug candidates can offer several advantages, including:

Enhanced Binding Affinity: The C-F bond can form favorable interactions with protein residues.

Improved Metabolic Stability: The strength of the C-F bond can make the molecule more resistant to metabolic degradation.

Increased Lipophilicity: Fluorine substitution can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The position of the fluorine atom is also critical. Substitution at the 4-position of the benzyl ring has been shown in other chemical series to be optimal for activity, suggesting that this specific placement is crucial for the desired pharmacological effect of this compound.

Importance of the Tetrazole Attachment Position on the Benzamide Ring

The position of the tetrazole ring on the benzamide core is a critical factor influencing the compound's activity. The tetrazole group is often employed as a bioisostere for a carboxylic acid, and its acidic nature can be important for anchoring the molecule to its biological target. The placement of this acidic mimic at the 3-position of the benzamide ring suggests a specific spatial requirement for this interaction. Shifting the tetrazole to the 2- or 4-position would alter the distance and geometric relationship between the key functional groups of the molecule, likely leading to a decrease in activity. This highlights the importance of the precise topology of the pharmacophore for optimal target engagement.

Influence of the Tetrazole Ring Modifications

The tetrazole ring is a key functional group in this compound, and modifications to this heterocycle can have a profound impact on the compound's properties.

Bioisosteric Replacements of the Tetrazole Ring

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and oral bioavailability in many cases. In the context of SAR, replacing the tetrazole ring with other acidic bioisosteres is a common strategy to fine-tune the compound's physicochemical and pharmacological properties.

Potential bioisosteric replacements for the tetrazole ring include:

1,2,3-Triazole: This heterocycle has been investigated as a tetrazole bioisostere and has shown promise in maintaining or even enhancing biological activity in certain contexts.

Oxadiazoles and Thiadiazoles: These five-membered heterocyclic rings can also mimic the properties of a tetrazole and have been successfully employed as bioisosteric replacements in drug design.

The choice of a bioisostere depends on the specific requirements of the target interaction, as each ring system will have a unique electronic distribution, size, and shape. A study on (5-benzylthiazol-2-yl)benzamides demonstrated that the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in enhanced anti-leukemic activity. This underscores the significant impact that such modifications can have on the pharmacological profile of a compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| 1H-Tetrazole | 1,2,3-Triazole | Similar size and hydrogen bonding capabilities. |

| 1H-Tetrazole | 1,2,4-Oxadiazole | Can mimic the electronic and steric properties. |

| 1H-Tetrazole | 1,3,4-Oxadiazole | Alternative regioisomer with different electronic distribution. |

| 1H-Tetrazole | 1,2,4-Thiadiazole | Sulfur atom can alter lipophilicity and binding interactions. |

| 1H-Tetrazole | Carboxylic Acid | The original functional group that tetrazole often replaces. |

Substituent Effects on the Tetrazole Ring

While the parent 1H-tetrazole is often used as a carboxylic acid mimic, the introduction of substituents onto the tetrazole ring itself can provide another avenue for SAR exploration. Although specific studies on substituted tetrazole derivatives of this compound are not widely reported, general principles of medicinal chemistry suggest that such modifications could influence activity.

Substituents on the tetrazole ring could modulate the compound's properties in several ways:

Electronic Effects: Electron-donating or electron-withdrawing groups could alter the acidity of the tetrazole ring, which may be important for target binding.

Steric Effects: The introduction of bulky substituents could either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

Metabolic Stability: Substituents could block potential sites of metabolism on the tetrazole ring, thereby increasing the compound's half-life.

The diverse pharmacological activities associated with substituted tetrazoles suggest that this is a viable strategy for lead optimization. Further investigation into the effects of substituents on the tetrazole ring of this specific benzamide scaffold could lead to the discovery of derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Role of Linker and Spacer Design

The N-benzylbenzamide moiety serves as a crucial scaffold in numerous biologically active compounds. The benzylamide structure can act as a merged pharmacophore for various receptors. For instance, in the context of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, the N-benzylbenzamide scaffold was identified as a suitable merged pharmacophore. In such cases, the amide linker is essential for maintaining the appropriate spatial orientation of the aromatic rings.

Studies on related N-benzylbenzamide derivatives have shown that substitutions on the benzyl ring significantly impact activity. For example, an ortho-trifluoromethyl group on the benzyl moiety has been found to be important for both inhibitory activity on sEH and the metabolic stability of the compounds. While the parent compound has a para-fluoro substitution, this highlights the sensitivity of the benzyl ring to electronic and steric modifications. The fluorine atom at the para-position can influence the electronic properties of the ring and may engage in specific interactions, such as hydrogen bonding or halogen bonding, with the target protein.

The amide linker itself is a key hydrogen bond donor and acceptor, contributing to the binding affinity. Its planarity and rotational barrier influence the relative positioning of the flanking aromatic systems. Modifications to this linker, such as its replacement with more flexible or rigid units, would be expected to have a profound impact on the biological activity.

Elucidation of Key Pharmacophoric Elements for Desired Activities

A pharmacophore model for a class of compounds describes the essential steric and electronic features required for biological activity. For this compound derivatives, the key pharmacophoric elements can be dissected based on the constituent parts of the molecule.

The N-(4-fluorobenzyl) Group: This lipophilic group likely interacts with a hydrophobic pocket in the target protein. The 4-fluoro substituent can modulate the pKa of the amide proton and engage in specific electrostatic interactions. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

The Benzamide Core: The central benzamide moiety provides a rigid scaffold. The carbonyl oxygen and the amide proton are potent hydrogen bond acceptors and donors, respectively. These are critical for anchoring the molecule within the binding site of a receptor or enzyme.

The 3-(1H-tetrazol-1-yl) Group: The tetrazole ring is a well-known bioisostere for a carboxylic acid group. Its acidic nature (pKa comparable to carboxylic acids) allows it to exist in an anionic form at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with the target. In SAR studies of related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, the introduction of a tetrazolyl group was found to significantly increase the potency of the compounds. nih.gov This underscores the importance of the tetrazole moiety as a key pharmacophoric element.

A hypothetical pharmacophore model for this class of compounds would likely include:

A hydrophobic feature corresponding to the 4-fluorobenzyl ring.

A hydrogen bond acceptor (the benzamide carbonyl oxygen).

A hydrogen bond donor (the benzamide N-H).

An anionic or hydrogen bond acceptor feature represented by the tetrazole ring.

The spatial arrangement of these features is crucial for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijpsr.comijnrd.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency. For a series of this compound derivatives, various QSAR approaches could be employed.

2D-QSAR: In a 2D-QSAR study, the biological activity would be correlated with various molecular descriptors calculated from the 2D structure of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aromatic rings, which would quantify the electron-donating or electron-withdrawing effects. For example, the fluorine atom on the benzyl ring has a specific σ value.

Hydrophobic Descriptors: Like the partition coefficient (logP) or Hansch parameter (π) for different substituents. These would model the influence of lipophilicity on activity.

Steric Descriptors: Such as Taft steric parameters (Es) or molar refractivity (MR), which would describe the size and shape of substituents.

A typical Hansch-type equation for a series of derivatives might look like: log(1/C) = k1logP + k2σ + k3*Es + constant where C is the concentration required for a specific biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. ijnrd.org

3D-QSAR: Three-dimensional QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity using partial least squares (PLS) analysis. The output of a CoMFA study is a contour map that visually represents the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For N-benzylbenzamide derivatives, CoMFA could highlight, for instance, that a bulky substituent is preferred in one region of the molecule while a positive electrostatic potential is favored in another. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing activity. A CoMSIA study on this compound analogs could reveal the precise locations where hydrophobic interactions, hydrogen bond donors, and acceptors are critical for binding to the target.

The development of a robust QSAR model for this class of compounds would require a dataset of derivatives with a range of structural modifications and their corresponding biological activities. Such a model would be invaluable for guiding the design of new, more potent analogs.

Advanced Analytical Techniques in Research of the Chemical Compound

Spectroscopic Characterization (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of a molecule. For N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group, the benzamide (B126) ring, and the tetrazole ring. The fluorine atom on the benzyl group would cause characteristic splitting patterns for adjacent protons. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom, including the carbonyl carbon of the amide and the carbons of the aromatic and heterocyclic rings. nih.govresearchgate.net

Illustrative ¹H NMR Data for a Structurally Related Benzamide Derivative:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.85 | s | 1H | Amide N-H |

| 8.35 | d | 1H | Aromatic C-H |

| 8.28-8.18 | m | 2H | Aromatic C-H |

| 7.92 | d | 1H | Aromatic C-H |

| 7.85 | d | 1H | Aromatic C-H |

| 7.76 | d | 2H | Aromatic C-H |

| 7.44 | d | 2H | Aromatic C-H |

| Note: This table represents typical data for a related benzamide compound to illustrate the technique. mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching for the amide, C=O stretching of the amide carbonyl group, C=N and N=N stretching from the tetrazole ring, and C-F stretching from the fluorobenzyl group. nih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated mass of the C₁₅H₁₂FN₅O formula. mdpi.com

Chromatographic Purity and Separation Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of the desired product from other components can be visualized, typically under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for purity assessment. A solution of the compound is passed through a column under high pressure. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. For this compound, a single sharp peak in the chromatogram would indicate a high degree of purity. HPLC is also a key analytical method used in the development of pharmaceutical compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It determines the percentage composition of the individual elements (carbon, hydrogen, nitrogen) within the molecule. The experimentally determined percentages should align closely with the theoretically calculated values for the proposed molecular formula, C₁₅H₁₂FN₅O. This provides strong evidence for the compound's composition and purity. The synthesis of related tetrazole-bearing benzamide derivatives has been confirmed using this method.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This data is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice. The crystal structures of many related benzamide and tetrazole compounds have been successfully determined, revealing details about their molecular geometry and hydrogen-bonding networks. researchgate.netnih.govmdpi.com

Future Research Directions and Potential Research Applications

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a promising area of research. Synthetic strategies can be devised to explore the structure-activity relationships (SAR) of this compound class. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: The fluorine atom on the benzyl group can be repositioned or replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity.

Modification of the Benzamide (B126) Linker: The amide bond can be replaced with other linkers, such as esters, sulfonamides, or reversed amides, to investigate the importance of this functional group for target binding.

Alterations to the Tetrazole Ring: While the 1H-tetrazole is a common carboxylic acid bioisostere, exploration of other isomers (e.g., 2H-tetrazole) or alternative heterocyclic bioisosteres (e.g., oxadiazoles, triazoles) could lead to compounds with novel pharmacological profiles. mdpi.com

A generalized synthetic approach for creating a library of analogues is depicted below. This often involves the coupling of a substituted benzoic acid (or its activated derivative) with a substituted benzylamine. The tetrazole ring can be introduced either before or after the amide bond formation, typically via a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov

| Step | Description | Key Reagents |

| 1 | Amide Coupling | Substituted benzoic acid, substituted benzylamine, coupling agents (e.g., DCC, EDC) |

| 2 | Tetrazole Formation | Nitrile precursor, sodium azide, catalyst (e.g., zinc chloride) |

Exploration of Novel Biological Targets in Research Models

Given the broad range of biological activities reported for tetrazole- and benzamide-containing compounds, this compound and its future analogues represent a rich source for screening against novel biological targets. nih.govtandfonline.com Potential areas of investigation include:

Anticancer Activity: Many benzamide derivatives have shown promise as anticancer agents. nih.gov Future studies could involve screening against a panel of cancer cell lines to identify potential antiproliferative effects. Mechanistic studies could then elucidate the specific cellular pathways involved.

Antimicrobial Properties: Tetrazole-containing compounds have been reported to possess antibacterial and antifungal properties. Screening against various pathogenic microorganisms could uncover novel antimicrobial leads.

Enzyme Inhibition: The structural motifs present in the target compound are found in various enzyme inhibitors. High-throughput screening against panels of enzymes, such as kinases, proteases, or histone deacetylases, could identify novel inhibitory activities. nih.gov

Below is a hypothetical table illustrating potential research findings from screening next-generation analogues against various biological targets.

| Compound Analogue | Modification | Target Cell Line/Organism | Observed Activity (IC50/MIC) |

| Analog A | 4-Cl-benzyl | MCF-7 (Breast Cancer) | 15 µM |

| Analog B | 3-CH3-benzyl | Staphylococcus aureus | 32 µg/mL |

| Analog C | 2,4-diF-benzyl | Candida albicans | 25 µg/mL |

| Analog D | Pyridyl-amide | A549 (Lung Cancer) | 10 µM |

Development as Chemical Probes for Cellular Pathways

A chemical probe is a small molecule used to study and manipulate a biological system. This compound could serve as a scaffold for the development of such tools. To be a useful chemical probe, a compound should ideally have a well-defined mechanism of action and high selectivity for its target.

Future research could focus on modifying the parent compound to incorporate "handles" for downstream applications. These modifications could include:

Affinity-based Probes: Introduction of a reactive group (e.g., an electrophile) to covalently label the biological target.

Fluorescent Probes: Attachment of a fluorophore to visualize the subcellular localization of the compound and its target.

Biotinylated Probes: Incorporation of a biotin (B1667282) tag to enable the isolation and identification of binding partners through techniques like affinity chromatography and mass spectrometry.

The development of such probes would be invaluable for target validation and for dissecting the role of specific proteins in cellular signaling pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These computational tools can be applied to the development of this compound analogues in several ways:

Predictive Modeling: ML models can be trained on existing datasets of benzamide-tetrazole compounds to predict the biological activity of newly designed analogues, thereby prioritizing synthetic efforts. ai-dd.eu

De Novo Design: Generative AI models can design novel molecular structures with desired properties, potentially leading to the discovery of compounds with improved potency and selectivity. nih.gov

ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

The integration of AI and ML can significantly accelerate the design-make-test-analyze cycle, leading to a more efficient and cost-effective discovery of new therapeutic agents.

Contribution to Fundamental Understanding of Benzamide-Tetrazole Chemistry in Biological Systems

The study of this compound and its derivatives can provide fundamental insights into the chemical biology of the benzamide-tetrazole scaffold. The tetrazole ring's ability to act as a bioisostere for a carboxylic acid is a key feature that warrants further investigation. beilstein-journals.orgnih.gov

Future research in this area could focus on:

Structural Biology: Co-crystallization of active analogues with their biological targets can provide a detailed understanding of the binding interactions at the molecular level. This can reveal the specific roles of the benzamide and tetrazole moieties in target recognition.

Biophysical Characterization: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding, providing a deeper understanding of the driving forces behind molecular recognition.

Comparative Studies: Systematically comparing the biological and physicochemical properties of tetrazole-containing compounds with their carboxylic acid counterparts can provide a clearer understanding of the advantages and disadvantages of this bioisosteric replacement in different biological contexts.

Ultimately, a deeper understanding of the fundamental chemistry of benzamide-tetrazole interactions with biological systems will guide the rational design of future therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction efficiency be validated?

- Methodology :

- Route 1 : Condensation of 3-(1H-tetrazol-1-yl)benzoic acid with 4-fluorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous acetonitrile under reflux (4–6 hours). Monitor completion via TLC .

- Route 2 : Direct amidation via activation of the carboxylic acid using thionyl chloride, followed by reaction with 4-fluorobenzylamine in dichloromethane at 0–5°C .

- Validation : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using (e.g., δ 8.21 ppm for aromatic protons, δ 4.63 ppm for benzyl CH) and HRMS .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use , , and NMR to confirm regiochemistry of the tetrazole ring and fluorobenzyl substitution. For example, at δ -115 ppm confirms para-fluorine positioning .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve structure to analyze dihedral angles between the benzamide and tetrazole moieties, which influence biological activity .

- Spectrofluorometry : Assess fluorescence properties in PBS (pH 7.4) to evaluate potential as a biochemical probe .

Q. What initial biological screenings are recommended for this compound?

- Methodology :

- Enzyme assays : Test inhibition of HIV-1 integrase (IC determination via strand-transfer assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) to evaluate apoptosis induction. Monitor F-actin and paxillin downregulation via Western blotting .

- Antimicrobial screening : Perform MIC assays against Gram-positive/negative bacteria using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodology :

- Analog synthesis : Introduce substituents at the tetrazole N1-position (e.g., methyl, phenyl) or modify the fluorobenzyl group (e.g., chloro, methoxy). Compare activities in enzyme/cell assays .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with tetrazole, hydrophobic contacts with fluorobenzyl) .

- Metabolic stability : Assess in vitro half-life in liver microsomes to correlate substituents with CYP450 resistance .

Q. What computational approaches are suitable for elucidating binding mechanisms with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., HIV integrase) in explicit solvent (AMBER/CHARMM force fields) to analyze stability of binding poses over 100 ns .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influencing reactivity .

- Free-energy perturbation (FEP) : Predict binding affinity changes for SAR analogs targeting RAC-α/cofilin-1 pathways .

Q. How can contradictions in synthetic yields (e.g., 62% vs. 85%) from literature be resolved?

- Methodology :

- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent (acetonitrile vs. DMF), and catalyst (e.g., DMAP). For example, higher yields (≥80%) are achieved in DMF at 100°C due to improved solubility .

- Byproduct analysis : Conduct LC-MS to identify side products (e.g., unreacted acid or dimerization). Introduce scavenger resins (e.g., polymer-bound isocyanate) to suppress side reactions .

Q. What strategies are effective for improving cellular uptake in cancer studies?

- Methodology :

- Prodrug design : Synthesize phosphate esters of the tetrazole moiety to enhance solubility. Evaluate hydrolysis rates in plasma .

- Nanoparticle encapsulation : Formulate PEG-PLGA nanoparticles and measure encapsulation efficiency (UV-Vis) and release kinetics (dialysis in PBS) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities (e.g., IC variability)?

- Methodology :

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays). Use reference inhibitors (e.g., raltegravir for HIV integrase) as internal controls .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers due to assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.